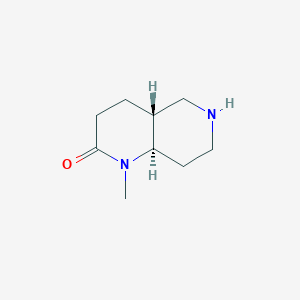

trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one

Description

Properties

IUPAC Name |

(4aR,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOXGMBPBCDYNB-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCNCC2CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCNC[C@H]2CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

Cyclization Reactions: Using cyclization agents to form the naphthyridine ring.

Hydrogenation: To achieve the octahydro configuration, hydrogenation reactions are often employed.

Industrial Production Methods

Industrial production methods would likely involve scalable synthetic routes that ensure high yield and purity. This might include:

Batch Processing: For controlled reaction conditions.

Continuous Flow Chemistry: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents to introduce functional groups.

Reduction: Employing reducing agents to modify the compound.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Key Synthetic Methods

| Methodology | Description |

|---|---|

| Cyclization Reactions | Involves the formation of the naphthyridine ring through condensation reactions. |

| Ionic Liquid Catalysis | Utilizes ionic liquids like choline hydroxide for reactions in water, promoting green chemistry. |

| Functionalization | Modifications at various positions (N1, C3, C4) to enhance biological activity and selectivity. |

Biological Applications

The compound has shown promise in various biomedical applications due to its ability to interact with multiple biological targets. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Certain derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cell proliferation .

- Antimicrobial Agents : Compounds derived from this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .

- Enzyme Inhibitors : Specific analogs have been identified as potent inhibitors of enzymes such as topoisomerase II, which is crucial for DNA replication and repair .

Anticancer Activity

A study investigated the anticancer properties of a series of 1,6-naphthyridin-2(1H)-one derivatives. The results indicated that compounds with specific substitutions at C3 and C4 positions showed significant inhibition of cancer cell growth in vitro, particularly against human leukemia cells .

Antimicrobial Properties

Research highlighted a derivative of trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one that displayed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

Another study focused on the inhibition of poly ADP ribose polymerase (PARP) by naphthyridine derivatives. These compounds showed protective effects in cellular models of oxidative stress, suggesting their potential use in therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one would involve its interaction with specific molecular targets. This could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Pathway Interference: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Saturation

The substitution pattern and degree of saturation significantly influence biological activity and synthetic accessibility. Key comparisons include:

Table 1: Structural Comparison of trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one with Analogs

- Saturation Effects : The octahydro saturation in the trans-methyl derivative enhances metabolic stability and alters binding pocket interactions compared to unsaturated analogs .

- N1 Substitution : N1-methylation is rare in saturated analogs (51.86% of C3-C4 single-bonded compounds have N1 = H), but it improves solubility and target affinity in Hsp90 inhibitors .

Anticancer Activity

- Hsp90 Inhibition: The trans-methyloctahydro scaffold demonstrates superior Hsp90 binding compared to novobiocin-derived unsaturated analogs (IC₅₀ = 10–80 nM vs. 100–300 nM) due to enhanced rigidity and hydrophobic interactions .

- Kinase Selectivity : Unlike 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one (c-Src IC₅₀ = 10–80 nM), the trans-methyloctahydro compound shows broader kinase inhibition, likely due to its saturated core accommodating diverse ATP-binding pockets .

Metabolic and Pharmacokinetic Properties

- Stability: The octahydro structure reduces oxidative metabolism, extending half-life compared to unsaturated analogs (e.g., t₁/₂ = 6.2 h vs. 2.8 h for 7-amino-5-methyl derivatives) .

- Solubility : N1-methylation improves aqueous solubility (LogP = 1.2 vs. 2.5 for unsubstituted analogs), enhancing bioavailability .

Biological Activity

trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This compound, like other naphthyridine derivatives, exhibits a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic framework that is characteristic of naphthyridine derivatives. Its unique structural features contribute to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Naphthyridine derivatives have shown significant potential in cancer treatment. For instance, studies indicate that certain naphthyridine compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanisms of Action :

- Induction of programmed cell death (apoptosis) and autophagy.

- Inhibition of key proteins involved in cell survival (e.g., XIAP).

- Intercalation into DNA, leading to disruption of replication processes.

Table 1 summarizes the anticancer effects observed in various studies on naphthyridine derivatives:

| Compound | Cancer Type | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Aaptamine | HeLa | 10.47 | DNA intercalation |

| Canthin-6-one | Kasumi-1 | 7 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Naphthyridine derivatives are also recognized for their antimicrobial properties. The compound has demonstrated efficacy against various bacterial strains and fungi.

- Case Study : A study evaluated the antibacterial activity of several naphthyridine derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 μg/mL.

Table 2 outlines the antimicrobial activity of selected naphthyridine compounds:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Naphthyridine A | E. coli | 30 |

| Naphthyridine B | Pseudomonas aeruginosa | 25 |

Anti-inflammatory Activity

The anti-inflammatory potential of naphthyridines has been explored in various models. Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanisms Underlying Biological Activity

The biological activities of this compound can be attributed to its ability to interact with multiple biological targets:

- Receptor Interaction : Naphthyridines can act as ligands for various receptors involved in cellular signaling pathways.

- DNA Binding : The ability to intercalate into DNA allows these compounds to disrupt transcription and replication processes.

Q & A

Q. What are the common synthetic routes for synthesizing trans-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one and its derivatives?

The synthesis typically involves condensation reactions using preformed pyridine-4-amine derivatives. For example, 4-aminonicotinaldehyde (24) reacts with malonamide (25) in the presence of piperidine and EtOH to form the bicyclic 1,6-naphthyridin-2(1H)-one core . Alternative approaches include photocyclization of 4-methacrylamidopyridine (32) under UV light to yield dihydro intermediates, which are subsequently oxidized with SeO₂ . Methylation at N1 can be achieved using NaH/MeI, though competing methoxylation at C2 may occur, requiring careful optimization .

Q. How is the bicyclic structure of 1,6-naphthyridin-2(1H)-one derivatives characterized?

X-ray crystallography is a gold standard for confirming the bicyclic structure and tautomeric forms. For example, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate was resolved using single-crystal X-ray diffraction (R factor = 0.063) . Spectroscopic methods (¹H/¹³C NMR, IR) are used to verify functional groups, while mass spectrometry confirms molecular weight .

Q. What methods are employed to assess the bioactivity of 1,6-naphthyridin-2(1H)-one derivatives?

Kinase inhibition assays (e.g., RIPK3 inhibition by UH15-38, IC₅₀ = 20 nM) and cell-based necroptosis models (e.g., influenza A-induced alveolar epithelial cell death) are standard . For anticancer activity, FGFR4 inhibition assays (IC₅₀ values) and hepatocellular carcinoma cell line testing are used .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during N1 methylation of 1,6-naphthyridin-2(1H)-ones?

Competing methoxylation at C2 (e.g., 3% yield of 2-methoxy derivative vs. 90% N1-methylated product) can arise from solvent polarity and base selection. Using polar aprotic solvents (e.g., DMF) and controlled stoichiometry of NaH/MeI reduces side reactions . Kinetic monitoring via HPLC or TLC helps identify optimal reaction termination points .

Q. What strategies resolve contradictions in reported biological activities of 1,6-naphthyridin-2(1H)-one derivatives?

Discrepancies in IC₅₀ values (e.g., UH15-38: 39.5 nM in alveolar cells vs. 98 nM in fibroblasts) may stem from cell-specific uptake or off-target effects. Comparative studies using isogenic cell lines and proteome-wide profiling (e.g., kinome screens) clarify selectivity . Structure-activity relationship (SAR) studies, such as modifying C3 substituents (e.g., dichlorophenyl vs. hydroxyphenyl groups), improve target specificity .

Q. How do structural modifications at N1 and C3 influence the pharmacological profile of 1,6-naphthyridin-2(1H)-one derivatives?

- N1 Methylation : Enhances metabolic stability and bioavailability. For example, trans-1-methyl derivatives show improved FGFR4 inhibition (IC₅₀ < 50 nM) compared to unmethylated analogs .

- C3 Substitution : Electrophilic groups (e.g., acetyl, bromo) increase kinase binding affinity. 3-Bromo-5-methyl derivatives undergo aminolysis to yield 3-amino analogs with retained activity .

Q. What methodologies are used to identify molecular targets of 1,6-naphthyridin-2(1H)-one derivatives in cancer therapy?

Thermal shift assays (TSA) and chemical proteomics (e.g., affinity pulldown with biotinylated probes) identify target proteins like Hsp90 or PI3K/mTOR . For FGFR4 inhibitors, homology modeling and molecular docking validate binding to the kinase domain .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield varying product ratios (e.g., N1-methyl vs. C2-methoxy derivatives)?

Competing pathways depend on reaction intermediates. For example, NaH/MeI in DMF favors N1 methylation via deprotonation of the lactam nitrogen, while traces of water may promote methoxylation at C2 through SN2 mechanisms . Detailed mechanistic studies (e.g., isotopic labeling) and DFT calculations can elucidate dominant pathways .

Q. How can researchers reconcile discrepancies in biological potency across structurally similar derivatives?

Subtle stereochemical differences (e.g., cis vs. trans octahydro configurations) drastically alter binding. For instance, trans-1-methyloctahydro derivatives exhibit superior FGFR4 inhibition due to optimal spatial alignment with the ATP-binding pocket . Conformational analysis via NMR or X-ray crystallography is critical .

Methodological Recommendations

- Synthesis : Prioritize condensation reactions with 4-aminonicotinaldehydes for unsubstituted N1 derivatives . For N1-alkylated analogs, optimize methylation conditions to suppress C2 side products .

- Bioactivity Testing : Use orthogonal assays (e.g., enzymatic + cell-based) to confirm target engagement .

- Data Interpretation : Apply cheminformatics tools (e.g., molecular dynamics simulations) to rationalize SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.